Benzenethiol, 2-(2-methylpropyl)-

Description

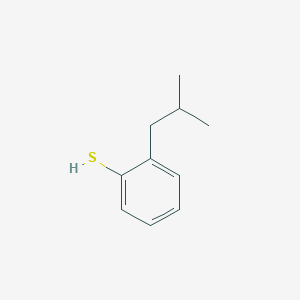

Benzenethiol, 2-(2-methylpropyl)-, also known as 2-isobutylbenzenethiol, is an aromatic thiol derivative characterized by a benzene ring substituted with a thiol (-SH) group and an isobutyl (2-methylpropyl) group at the ortho position. This compound belongs to the broader class of benzenoid thiols, which are notable for their applications in fragrance synthesis, pharmaceuticals, and organic intermediates .

Properties

Molecular Formula |

C10H14S |

|---|---|

Molecular Weight |

166.29 g/mol |

IUPAC Name |

2-(2-methylpropyl)benzenethiol |

InChI |

InChI=1S/C10H14S/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8,11H,7H2,1-2H3 |

InChI Key |

LALTVKWALMXFBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=CC=C1S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 2-(2-methylpropyl)- typically involves the alkylation of benzenethiol with an appropriate alkyl halide. One common method is the Friedel-Crafts alkylation, where benzenethiol reacts with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods: Industrial production of Benzenethiol, 2-(2-methylpropyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and catalyst concentration, to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Benzenethiol, 2-(2-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anions.

Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

Benzenethiol, 2-(2-methylpropyl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Benzenethiol, 2-(2-methylpropyl)- involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and redox homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are selected for comparison based on functional group variations and substituent effects:

Physical Properties

Boiling Point :

- The hydrocarbon analog, Benzene, (2-methylpropyl)-, has a boiling point of 170.85°C at atmospheric pressure . The addition of a polar -SH group in Benzenethiol, 2-(2-methylpropyl)-, is expected to increase this value due to hydrogen bonding, though exact data is unavailable.

- Benzenethiol, 2-methoxy-, exhibits a lower boiling point (99.05°C at 1 kPa ), influenced by both the electron-donating methoxy group and reduced pressure .

- Solubility: Thiols like Benzenethiol, 2-(2-methylpropyl)-, are typically practically insoluble in water due to their non-polar substituents, similar to ibuprofen derivatives (e.g., ) . Methoxy-substituted thiols (e.g., Benzenethiol, 2-methoxy-) show improved solubility in polar solvents compared to alkyl-substituted analogs .

Chemical Properties

- Acidity: The pKa of unsubstituted Benzenethiol is ~6.5, making it more acidic than alcohols but less than carboxylic acids. The electron-donating isobutyl group in Benzenethiol, 2-(2-methylpropyl)-, may slightly reduce acidity compared to the parent compound . In contrast, electron-withdrawing groups (e.g., -Cl in Benzenethiol, 2-amino-4-chloro-) would increase acidity, though specific data is unavailable .

Reactivity :

- Thiols undergo oxidation to disulfides and participate in nucleophilic substitutions. Steric hindrance from the ortho-isobutyl group in Benzenethiol, 2-(2-methylpropyl)-, may slow reactions compared to para-substituted analogs .

- Benzenemethanethiol (C₆H₅CH₂SH) exhibits reactivity similar to aliphatic thiols due to the flexible CH₂ spacer .

Data Table: Comparative Analysis

| Property | Benzenethiol, 2-(2-methylpropyl)- | Benzenethiol | Benzene, (2-methylpropyl)- | Benzenethiol, 2-methoxy- |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₄S | C₆H₆S | C₁₀H₁₄ | C₇H₈OS |

| Boiling Point (°C) | ~180–190 (estimated) | 169 | 170.85 | 99.05 (at 1 kPa) |

| Water Solubility | Practically insoluble | Low | Insoluble | Moderate in polar solvents |

| pKa | ~7.0 (estimated) | 6.5 | N/A | ~5.8 (estimated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.